molecular formula C10H17NO4 B6230590 tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate CAS No. 2012119-14-9

tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate

Cat. No. B6230590
CAS RN: 2012119-14-9
M. Wt: 215.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate” is an organic compound with the CAS Number: 2193058-84-1 . It has a molecular weight of 229.28 . The compound is stored at temperatures below -10°C and is in the form of an oil .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-9-6-8(13)4-5-15-9/h9H,4-7H2,1-3H3,(H,12,14) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.28 . It is stored at temperatures below -10°C and is in the form of an oil . More specific physical and chemical properties such as melting point, boiling point, and density are not available from the search results .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate involves the reaction of tert-butyl carbamate with 2,4-pentanedione in the presence of a base to form the intermediate tert-butyl N-(2,4-pentanedion-4-yl)carbamate. This intermediate is then reacted with formaldehyde in the presence of a base to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "2,4-pentanedione", "formaldehyde", "base" ], "Reaction": [ "Step 1: Combine tert-butyl carbamate and 2,4-pentanedione in the presence of a base and heat the mixture to reflux.", "Step 2: Allow the reaction mixture to cool and then extract the product with a suitable solvent.", "Step 3: Combine the intermediate tert-butyl N-(2,4-pentanedion-4-yl)carbamate with formaldehyde in the presence of a base and heat the mixture to reflux.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent.", "Step 5: Purify the final product by recrystallization or chromatography." ] }

CAS RN

2012119-14-9

Product Name

tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate

Molecular Formula

C10H17NO4

Molecular Weight

215.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.